6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one is a heterocyclic organic compound that features a diazinane ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one typically involves the reaction of diethoxymethylamine with 2-methyl-1,3-diazinan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diazinane ring allows for substitution reactions, where one or more substituents can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Diethoxymethyl)-1,3-diazinan-4-one: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-1,3-diazinan-4-one: Similar core structure but lacks the diethoxymethyl group.
Uniqueness
6-(Diethoxymethyl)-2-methyl-1,3-diazinan-4-one is unique due to the presence of both the diethoxymethyl and methyl groups, which confer specific chemical and physical properties
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-(diethoxymethyl)-2-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H20N2O3/c1-4-14-10(15-5-2)8-6-9(13)12-7(3)11-8/h7-8,10-11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
JRUXARKMDJAHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CC(=O)NC(N1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.